![molecular formula C26H24N2O2 B2854757 2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxyphenol CAS No. 618406-17-0](/img/structure/B2854757.png)
2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxyphenol
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Description
The compound “2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxyphenol” is a complex organic molecule. It contains two indole units, which are common nitrogen-based heterocyclic scaffolds, and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .
Molecular Structure Analysis
The molecule consists of two methylated indole ring systems and a benzoic acid system linked via a tertiary carbon atom . The dihedral angles between the 1-methylindole units and the benzoic acid moiety are significant . An intramolecular C—H O interaction arising from the methyne group helps to establish the conformation .Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . For instance, some indole derivatives have been found to inhibit polymerization of tubulin, a protein that is crucial for cell division .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, which is a key process in the cell division pathway .
Result of Action
Some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest the cells in the g2/m phase, and inhibit polymerization of tubulin .
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new indole-based compounds, including “2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxyphenol”, could be a promising area of future research.
properties
IUPAC Name |
2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-15-23(17-9-4-6-12-20(17)27-15)25(19-11-8-14-22(30-3)26(19)29)24-16(2)28-21-13-7-5-10-18(21)24/h4-14,25,27-29H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIRMZUAGJPYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC=C3)OC)O)C4=C(NC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxyphenol |
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